molecular formula C6H9NO B13510410 3-Isocyanato-3-methylbut-1-ene

3-Isocyanato-3-methylbut-1-ene

Cat. No.: B13510410
M. Wt: 111.14 g/mol
InChI Key: JZZKQPVRJZXDKC-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Materials Science

3-Isocyanato-3-methylbut-1-ene (B6250444) is a bifunctional monomer that is gaining increasing attention in the fields of organic chemistry and materials science. This compound, with the molecular formula C6H9NO, possesses both a reactive isocyanate group (-NCO) and a terminal alkene group (C=C). This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and functional polymers. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, while the alkene group can participate in various polymerization and addition reactions.

The dual reactivity of this compound allows for its use in the development of advanced materials with tailored properties. For instance, the isocyanate group can be used to introduce urethane (B1682113) or urea (B33335) linkages into a polymer backbone, enhancing properties like toughness and chemical resistance. Simultaneously, the alkene group provides a site for cross-linking or further functionalization, leading to the creation of novel materials for diverse applications.

Significance of Multifunctional Monomers Bearing Isocyanate and Terminal Alkene Groups

Multifunctional monomers that contain both an isocyanate and a terminal alkene group are of significant interest because they offer a versatile platform for creating a wide array of polymers and materials. radtech2020.com These monomers can undergo polymerization through either the isocyanate or the alkene group, or both, leading to polymers with diverse architectures and properties. For example, polymerization of the alkene group can produce a linear polymer with pendant isocyanate groups, which can then be used for post-polymerization modification or cross-linking. rsc.org

The presence of both functionalities in a single molecule allows for the synthesis of materials with a unique combination of properties. The isocyanate group's ability to form strong, stable urethane and urea linkages contributes to the material's mechanical strength, thermal stability, and chemical resistance. The terminal alkene group, on the other hand, can be utilized in various polymerization techniques, including free-radical polymerization and ring-opening metathesis polymerization, to create polymers with controlled molecular weights and architectures. This dual reactivity is particularly valuable in the development of coatings, adhesives, and elastomers. ontosight.ai

Historical and Current Trajectories in Isocyanate and Alkene Chemistry Research

The chemistry of isocyanates dates back to the 19th century, with the first synthesis of an isocyanate reported in 1848. tandfonline.com However, it was not until the mid-20th century that the commercial potential of isocyanates was fully realized with the development of polyurethanes. tandfonline.com Since then, isocyanate chemistry has become a cornerstone of the polymer industry, with a vast body of research dedicated to the synthesis and application of isocyanate-based materials. tandfonline.com

Alkene chemistry has an even longer history, with early investigations into the reactions of alkenes dating back to the 18th century. The development of various polymerization techniques in the 20th century, such as Ziegler-Natta and free-radical polymerization, has enabled the synthesis of a wide range of alkene-based polymers with diverse properties and applications.

The convergence of isocyanate and alkene chemistry in the form of multifunctional monomers like this compound represents a more recent and exciting area of research. These monomers combine the well-established chemistries of both functional groups, opening up new avenues for the design and synthesis of advanced materials. Current research in this area is focused on developing new synthetic routes to these monomers, exploring their polymerization behavior, and investigating the properties of the resulting materials.

Scope and Objectives of Contemporary Academic Investigations on the Compound

Contemporary academic investigations into this compound are multifaceted and aim to fully exploit its unique chemical nature. Key research objectives include:

Developing Efficient Synthetic Routes: Researchers are actively seeking more efficient and sustainable methods for the synthesis of this compound and related multifunctional monomers.

Controlling Polymer Architecture: A major focus is on controlling the polymerization of this monomer to create polymers with well-defined architectures, such as block copolymers, graft copolymers, and star polymers. tandfonline.com This control is essential for tailoring the macroscopic properties of the resulting materials.

Exploring Novel Applications: Scientists are investigating the use of polymers derived from this compound in a variety of advanced applications, including biomedical devices, self-healing materials, and stimuli-responsive polymers.

Understanding Structure-Property Relationships: A fundamental objective is to establish clear relationships between the molecular structure of the polymers and their macroscopic properties. This understanding is crucial for the rational design of new materials with desired performance characteristics.

Data on this compound

PropertyValue
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS Number 2778-39-4 aaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-isocyanato-3-methylbut-1-ene

InChI

InChI=1S/C6H9NO/c1-4-6(2,3)7-5-8/h4H,1H2,2-3H3

InChI Key

JZZKQPVRJZXDKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)N=C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isocyanato 3 Methylbut 1 Ene and Its Derivatives

Precursor Synthesis and Functional Group Interconversion Strategies

The successful synthesis of 3-isocyanato-3-methylbut-1-ene (B6250444) is heavily reliant on the efficient preparation of its precursors. This section explores the synthesis of key 3-methylbut-1-ene derivatives and the stereoselective and regioselective strategies employed in their preparation.

Synthesis of 3-Methylbut-1-ene Derivatives (e.g., Alcohols, Amines)

The primary precursors for this compound are the corresponding alcohol (3-methyl-3-buten-1-ol) and amine (3-amino-3-methylbut-1-ene). The synthesis of these precursors can be achieved through various established organic reactions.

3-Methyl-3-buten-1-ol (B123568) is a key intermediate and can be synthesized through several routes. One common method is the Prins reaction, which involves the condensation of isobutylene (B52900) and formaldehyde (B43269). nih.gov This reaction can be catalyzed by various acids and is often carried out in a two-step process involving condensation and esterification, followed by hydrolysis to yield the desired alcohol. google.com Another approach involves the Grignard reaction, where a methallyl halide is reacted with magnesium to form a Grignard reagent, which then undergoes an addition reaction with formaldehyde or paraformaldehyde. google.com

3-Amino-3-methylbut-1-ene can be synthesized from 3-methyl-3-buten-1-ol through a deoxyamination process. This can be achieved using methods like the Mitsunobu reaction, which couples the alcohol with a nitrogen source such as phthalimide, followed by deprotection to yield the primary amine. nih.gov

Stereoselective and Regioselective Preparations of Precursors

Achieving specific stereochemistry and regiochemistry is often crucial in the synthesis of complex molecules. While the synthesis of the achiral 3-methylbut-1-ene precursors does not inherently require stereoselective control, the principles of regioselectivity are important.

For instance, in the hydroformylation of isobutene to produce 3-methylbutanal, a precursor to 3-methylbutan-1-ol, the regioselectivity of the reaction is a key consideration to maximize the yield of the desired branched aldehyde over its linear isomer. google.com The choice of catalyst and reaction conditions plays a significant role in controlling this selectivity. Similarly, in the dehydration of 3-methylbutan-1-ol to form 3-methylbut-1-ene, the use of specific catalysts, such as modified aluminas, can favor the formation of the terminal alkene over internal isomers. google.com

Isocyanate Formation Reactions

Phosgenation and Non-Phosgene Routes from Amine Precursors

Phosgenation is the most established industrial method for producing isocyanates from primary amines. justia.com The process typically involves reacting the amine with phosgene (B1210022) (COCl₂) or its safer alternatives like diphosgene or triphosgene. google.comrsc.org The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate with the elimination of hydrogen chloride. justia.com Phosgenation can be carried out in either the liquid or gas phase, with the choice of solvent and reaction conditions being crucial for optimizing yield and purity. google.comnih.gov

Non-phosgene routes have gained significant attention due to the high toxicity of phosgene. acs.orggoogle.com These methods offer safer and more environmentally friendly alternatives. One prominent non-phosgene approach involves the synthesis of N-substituted carbamates as isocyanate precursors, which can then be thermally decomposed to the isocyanate. ionike.com Other non-phosgene methods include the oxidative carbonylation of amines and the aminolysis of dimethyl carbonate. ionike.com

Comparison of Isocyanate Formation Routes
RouteReagentsAdvantagesDisadvantages
PhosgenationAmine, Phosgene (or equivalents)High yield, well-established technology justia.comHigh toxicity of phosgene, corrosive byproducts acs.org
Non-Phosgene (Carbamate decomposition)Amine, Carbonyl source (e.g., CO, dimethyl carbonate, urea) nih.govacs.orgAvoids phosgene, potentially "zero emission" nih.govMay require catalysts, multi-step process acs.org

Curtius, Hofmann, and Schmidt Rearrangements for Amine-to-Isocyanate Conversion

Rearrangement reactions provide powerful tools for the synthesis of isocyanates from various starting materials.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. allen.inresearchgate.net The acyl azide is typically prepared from a carboxylic acid. nih.gov This reaction is known for its versatility, tolerance of a wide range of functional groups, and retention of stereochemistry. nih.gov

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgtcichemicals.com The reaction is typically carried out using bromine and a strong base. researchgate.net The intermediate isocyanate can be trapped to yield other derivatives like carbamates. tcichemicals.com

The Schmidt reaction involves the reaction of a carboxylic acid or a ketone with hydrazoic acid in the presence of a strong acid to yield an amine or an amide, respectively, through an isocyanate intermediate. organic-chemistry.orgwikipedia.org When a carboxylic acid is used, it first forms an acyl azide which then rearranges to the isocyanate. wikipedia.org

Overview of Rearrangement Reactions for Isocyanate Synthesis
ReactionStarting MaterialKey IntermediateKey Features
Curtius RearrangementAcyl azide (from carboxylic acid) nih.govIsocyanate allen.inMild conditions, high functional group tolerance researchgate.net
Hofmann RearrangementPrimary amide wikipedia.orgIsocyanate wikipedia.orgOne-carbon degradation tcichemicals.com
Schmidt ReactionCarboxylic acid wikipedia.orgIsocyanate organic-chemistry.orgAcid-catalyzed reaction with hydrazoic acid wikipedia.org

Carbonylation of Nitro Compounds

The direct reductive carbonylation of nitro compounds to isocyanates is an attractive phosgene-free alternative. researchgate.net This process involves reacting the nitro compound with carbon monoxide in the presence of a catalyst, typically a transition metal complex. ukessays.com This method offers a more direct route to isocyanates, potentially reducing the number of synthetic steps. digitellinc.com A variety of catalysts, including those based on rhodium and palladium, have been investigated for this transformation. google.comresearchgate.net The reaction conditions, such as temperature, pressure, and the choice of solvent and catalyst, are critical for achieving high yields and selectivity. google.com

Catalytic Approaches in Monomer Synthesis

The synthesis of isocyanates, including allylic variants like this compound, has traditionally been dominated by the use of phosgene, a highly toxic reagent. Consequently, significant research has focused on developing safer, phosgene-free catalytic routes. These modern approaches often rely on transition metal catalysis to achieve high efficiency and selectivity.

One of the most promising non-phosgene pathways is the catalytic thermal decomposition of carbamates. nih.gov This two-step process typically involves first synthesizing a carbamate (B1207046) from an amine, alcohol, or nitro compound, followed by its decomposition to the isocyanate and an alcohol. nih.govresearchgate.net Various metal catalysts, particularly those based on zinc and copper, have shown high activity for the carbamate decomposition step. For instance, zinc acetate (B1210297) has been identified as a highly efficient catalyst for producing isocyanates from carbamates, with yields reported to be exceptionally high under optimized conditions. nih.gov The reaction mechanism involves the coordination of the carbamate to the metal center, facilitating the elimination of the alcohol to yield the desired isocyanate.

Another significant catalytic approach is the reductive carbonylation of nitro compounds. researchgate.net This method allows for the direct synthesis of isocyanates from readily available nitroaromatic or nitroaliphatic precursors and carbon monoxide. Group VIII transition metals, such as palladium and rhodium, are often employed as catalysts in these reactions. researchgate.net The process involves the reduction of the nitro group and subsequent carbonylation in a single pot. While highly attractive due to its atom economy, this direct method can require forcing conditions of high temperature and pressure, which may lead to side reactions or oligomerization of the isocyanate product. researchgate.net

Cobalt-catalyzed reactions have also emerged as a powerful tool in isocyanate chemistry, particularly for the synthesis of complex amide derivatives through C-H bond functionalization using isocyanates as reagents. nih.gov While this applies to the derivatives rather than the monomer synthesis itself, it highlights the versatility of transition metal catalysis in this field. The development of robust, air- and moisture-stable catalysts has made these transformations more practical for broader synthetic applications. nih.gov

The selection of the catalyst and reaction conditions is crucial and depends on the specific substrate. For an allylic isocyanate like this compound, milder conditions are preferable to avoid polymerization of the double bond or other side reactions.

Table 1: Overview of Catalytic Systems in Isocyanate Synthesis

Catalytic Route Typical Catalysts Precursors Key Advantages
Carbamate Decomposition Zinc compounds (e.g., Zinc Acetate), Copper Oxides Carbamates Phosgene-free, high yields, milder conditions possible. nih.gov
Reductive Carbonylation Group VIII metals (e.g., Palladium, Rhodium complexes) Nitro compounds, Carbon Monoxide Direct, high atom economy. researchgate.net

Isolation, Purification, and Characterization Methodologies for Reactive Intermediates and Final Monomers

The high reactivity of the isocyanate functional group (–N=C=O) necessitates careful and often specialized techniques for the isolation, purification, and characterization of monomers like this compound.

Isolation and Purification: Due to their sensitivity to moisture and potential for self-polymerization, especially in the presence of impurities, isocyanates are typically handled under an inert atmosphere (e.g., nitrogen or argon).

Distillation: For volatile isocyanates, vacuum distillation is the preferred method of purification. This reduces the boiling point, minimizing thermal stress on the molecule that could lead to decomposition or polymerization.

Chromatography: While less common for simple isocyanates, chromatographic techniques can be employed. Column chromatography using deactivated silica (B1680970) gel or alumina (B75360) can be effective, provided that anhydrous solvents are used and the process is conducted swiftly to minimize contact time with the stationary phase. For more complex derivatives, advanced techniques like high-speed counter-current chromatography (HSCCC) have been used to purify molecules with similar structural motifs, demonstrating the potential for high-purity isolation. nih.gov

Often, reactive intermediates or the final isocyanate monomer are generated and used in situ in a subsequent reaction to avoid the challenges associated with purification and storage.

Characterization Methodologies: A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method for identifying the isocyanate group. The –N=C=O functional group exhibits a very strong and characteristic asymmetric stretching absorption band in a relatively clear region of the infrared spectrum, typically between 2250 and 2280 cm⁻¹. cdc.govspectroscopyonline.com The intensity of this peak is proportional to the concentration of the isocyanate, making FTIR a valuable tool for quantitative analysis as well. azom.comspecac.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would provide detailed structural information. Expected signals would include those for the terminal vinyl protons (=CH₂) and the vinyl proton (–CH=), as well as a singlet for the methyl group (–CH₃). The integration of these signals would correspond to the number of protons in each environment (2:1:1:6 based on related structures). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum is also highly informative. It would show distinct signals for the four different carbon environments in the butene chain, in addition to the characteristic signal for the isocyanate carbon (–N=C=O), which typically appears in the 120-130 ppm range. docbrown.info The presence of four distinct signals for the butene carbons would confirm the specific isomeric structure. docbrown.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) can provide a clear molecular ion peak, and analysis of the fragmentation pattern can further corroborate the proposed structure. rsc.org

Table 2: Key Spectroscopic Data for Characterization of this compound

Technique Feature Characteristic Signal/Value
FTIR –N=C=O asymmetric stretch Strong, sharp band at ~2250-2280 cm⁻¹ spectroscopyonline.com
¹³C NMR Isocyanate Carbon (–NCO) ~120-130 ppm
Alkene Carbons (>C=C<) ~110-145 ppm docbrown.info
¹H NMR Vinyl Protons (–CH=CH₂) ~4.5-6.0 ppm docbrown.info
Methyl Protons (–CH₃) ~1.0-2.0 ppm docbrown.info

| Mass Spec. | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight (C₆H₉NO) |

Table of Compounds

Compound Name
This compound
Carbon Monoxide
Zinc Acetate

Elucidation of Reactivity and Reaction Mechanisms of 3 Isocyanato 3 Methylbut 1 Ene

Reactivity of the Isocyanate Functionality (–N=C=O)

The reactivity of the isocyanate group is characterized by two principal modes of reaction: nucleophilic addition and cycloaddition. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the central carbon atom of the N=C=O group highly electrophilic and thus prone to attack by nucleophiles. nih.gov Furthermore, the system of pi bonds in the isocyanate group allows it to act as a dienophile in cycloaddition reactions. wikipedia.org

Nucleophilic addition represents the most common reaction pathway for isocyanates. A variety of nucleophiles, including alcohols, amines, and water, readily react with the electrophilic carbon of the isocyanate group. wikipedia.org

The reaction of 3-isocyanato-3-methylbut-1-ene (B6250444) with various nucleophiles leads to the formation of several important classes of compounds.

Urethanes: The reaction of an isocyanate with an alcohol yields a urethane (B1682113), also known as a carbamate (B1207046). wikipedia.orgresearchgate.net This reaction is fundamental to the production of polyurethanes when diisocyanates and diols or polyols are used. wikipedia.org

Ureas: Isocyanates react with amines to form ureas. wikipedia.orgcommonorganicchemistry.com This reaction is key to the synthesis of polyureas when diisocyanates and diamines are employed. wikipedia.org The reaction with water also initially forms a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea (B33335) linkage. wikipedia.org

Biurets: A biuret (B89757) is formed through the addition of an isocyanate to a urea. wikipedia.orgresearchgate.net This reaction introduces a branch point in polymerization, affecting the properties of the final material. doxuchem.comacs.org

Allophanates: The reaction of an isocyanate with a urethane results in the formation of an allophanate. researchgate.netebrary.net This reaction, which often occurs at elevated temperatures and with excess isocyanate, can introduce cross-linking in polyurethane networks. ebrary.netgoogle.comgoogle.com

Thiocarbamates: The reaction of isocyanates with thiols produces thiocarbamates. oup.comrsc.orgresearchgate.net This reaction can be facilitated by catalysts under mild conditions. rsc.orgrsc.orgacs.org

Table 1: Products of Nucleophilic Addition to this compound

NucleophileProductGeneral Reaction
Alcohol (R'-OH)UrethaneR-NCO + R'-OH → R-NH-CO-OR'
Amine (R'-NH₂)UreaR-NCO + R'-NH₂ → R-NH-CO-NH-R'
Water (H₂O)Urea (via amine)R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂R-NCO + R-NH₂ → R-NH-CO-NH-R
Urea (R'-NH-CO-NH-R'')BiuretR-NCO + R'-NH-CO-NH-R'' → R-NH-CO-N(R')-CO-NH-R''
Urethane (R'-NH-CO-OR'')AllophanateR-NCO + R'-NH-CO-OR'' → R-NH-CO-N(R')-CO-OR''
Thiol (R'-SH)ThiocarbamateR-NCO + R'-SH → R-NH-CO-SR'
Note: R represents the 3-methylbut-1-enyl group.

The mechanism of nucleophilic addition to isocyanates has been the subject of extensive study. Both catalyzed and uncatalyzed reactions have been investigated to understand the kinetics and transition states involved.

Uncatalyzed Reactions: In the absence of a catalyst, the alcohol itself can act as a catalyst. scispace.com Kinetic studies have shown that the reaction can involve multiple alcohol molecules, suggesting a multimolecular mechanism. kuleuven.be The reaction is generally first order with respect to both the isocyanate and the alcohol. kuleuven.becdnsciencepub.com

Catalyzed Reactions: The addition of catalysts significantly accelerates the reaction rate. Catalysts can be broadly classified as basic or acidic.

Base Catalysis: Tertiary amines are common basic catalysts. scispace.com Their catalytic activity depends on their basicity and the steric hindrance around the nitrogen atom. scispace.com The mechanism involves the formation of a complex between the amine and the isocyanate, which increases the electrophilicity of the isocyanate carbon. scispace.comacs.org

Acid Catalysis: Lewis acids, such as organotin compounds, are effective acid catalysts. nih.govnasa.gov The mechanism involves the formation of a complex between the catalyst, the alcohol, and the isocyanate. scispace.comnih.gov Density functional theory (DFT) calculations have suggested a dual hydrogen-bonding mechanism for some acid catalysts, involving electrophilic activation of the isocyanate and nucleophilic activation of the alcohol. acs.org

Table 2: Kinetic Data for Selected Isocyanate Reactions

ReactantsCatalystSolventRate Constant (k)Reference
Phenyl Isocyanate + 1-ButanolNoneVariousVaries with solvent acs.org
α-Naphthyl Isocyanate + n-Butyl AlcoholFerric AcetylacetonateDiethylene Glycol Diethyl EtherSecond-order nasa.gov
Hexamethylene Diisocyanate + Poly(ethylene glycol)Sulfonic AcidsSolutionHigher than tin-based catalysts acs.org

Isocyanates can participate in cycloaddition reactions, where they react with unsaturated compounds to form cyclic adducts. The double bonds in the isocyanate group allow it to act as a 2π component in these reactions.

The [2+2] cycloaddition of isocyanates with alkenes is a well-known method for the synthesis of β-lactams (2-azetidinones). rsc.orgrsc.org The mechanism of this reaction can be either concerted or stepwise, depending on the nature of the reactants. researchtrends.net With electron-rich alkenes, a single electron transfer (SET) pathway leading to a diradical intermediate may be favored. researchtrends.net The reaction of chlorosulfonyl isocyanate with olefins, for example, is stereospecific. benthamdirect.com

Isocyanates can also undergo [2+3] cycloaddition reactions. For instance, the reaction of isocyanates with epoxides (oxiranes) yields oxazolidinones. whiterose.ac.ukrsc.orgorganic-chemistry.orgwhiterose.ac.ukresearchgate.netrsc.orgoup.comoup.comcapes.gov.brrsc.org This reaction is often catalyzed by various metal complexes and salts. whiterose.ac.ukrsc.orgwhiterose.ac.ukresearchgate.netrsc.orgoup.comoup.comrsc.org The regioselectivity of the epoxide ring-opening can be influenced by the substrate and the catalyst used. whiterose.ac.ukresearchgate.net

Similarly, imidazolidinones can be synthesized through the cycloaddition of isocyanates with aziridines. organic-chemistry.orgudel.edufrontiersin.orgnih.gov These reactions can also be catalyzed by metal complexes, such as those of palladium and nickel. organic-chemistry.orgnih.gov Cascade reactions involving in situ generated N-isocyanates can also lead to the formation of imidazolidinones. rsc.org

Cycloaddition Chemistry

Other Higher-Order Cycloadditions

While [4+2] cycloadditions are a well-established reactivity mode for isocyanates, higher-order cycloadditions, which involve more than six π-electrons, are less common and represent an advanced area of chemical synthesis. For this compound, participation in higher-order cycloadditions would likely involve the isocyanate's C=N bond acting as a dienophile in reactions with extended π-systems. However, specific examples of higher-order cycloadditions involving this compound are not extensively documented in peer-reviewed literature. The steric hindrance from the tertiary carbon atom may pose a significant barrier to the formation of the highly organized transition states required for such reactions.

Trimerization and Oligomerization Reactions

Isocyanates are known to undergo self-addition reactions to form cyclic trimers and, in some cases, higher-order oligomers. The most common of these is the trimerization to form highly stable 1,3,5-triazine-2,4,6-triones, also known as isocyanurates. This reaction can be initiated by a variety of catalysts. In the context of related reactions, the formation of isocyanate trimers has been observed as a side product, confirming this inherent reactivity pathway. osaka-u.ac.jp

The trimerization of this compound would result in a symmetrical isocyanurate core with three pendant 3-methylbut-1-ene groups. This process is typically catalyzed and can be influenced by the choice of catalyst and reaction conditions.

Table 1: Representative Catalysts for Isocyanate Trimerization

Catalyst Class Specific Examples Typical Conditions
Tertiary Amines DABCO (1,4-diazabicyclo[2.2.2]octane), DMAP Room to elevated temperatures
Organometallic Compounds Tin carboxylates, Lead compounds Often used in polyurethane foam formation
Alkali Metal Salts Sodium or potassium carboxylates, alkoxides Anionic polymerization mechanism

Reactivity of the Terminal Alkene Functionality (–CH=CH2)

The terminal double bond in this compound exhibits reactivity characteristic of monosubstituted alkenes. This functionality allows for a diverse range of addition and coupling reactions, which can often be performed selectively in the presence of the isocyanate group.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration, Hydroboration-Oxidation)

Electrophilic additions to the alkene are governed by the stability of the carbocation intermediate formed during the reaction. slideshare.net

Hydrohalogenation : The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com The initial protonation of the double bond occurs at the terminal carbon (C1), leading to the formation of a more stable tertiary carbocation at C2 (adjacent to the quaternary, isocyanate-bearing carbon). This intermediate is then attacked by the halide anion. However, the proximity of the tertiary carbocation to a quaternary center can lead to carbocation rearrangements, potentially resulting in a mixture of products. masterorganicchemistry.compearson.comchegg.com For example, reaction with HBr would primarily yield 2-bromo-3-isocyanato-3-methylbutane. doubtnut.com

Hydration : Acid-catalyzed hydration follows a similar Markovnikov pathway, yielding 3-isocyanato-3-methylbutan-2-ol. The isocyanate group is sensitive to the aqueous acid conditions and may hydrolyze, complicating the reaction.

Hydroboration-Oxidation : This two-step process provides a complementary, anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comlibretexts.org Borane (BH₃) or its derivatives add across the alkene, with the boron atom attaching to the less sterically hindered terminal carbon. libretexts.org Subsequent oxidation with hydrogen peroxide in basic solution replaces the boron with a hydroxyl group, yielding 3-isocyanato-3-methylbutan-1-ol. doubtnut.comsarthaks.com This reaction is highly valuable for its regioselectivity and typically proceeds without carbocation rearrangements. libretexts.org

Table 2: Summary of Electrophilic Addition Reactions

Reaction Reagents Regioselectivity Primary Product
Hydrohalogenation HBr Markovnikov 2-Bromo-3-isocyanato-3-methylbutane
Acid-Catalyzed Hydration H₂O, H⁺ Markovnikov 3-Isocyanato-3-methylbutan-2-ol

Radical Reactions (e.g., Atom Transfer Radical Addition, Polymerization Initiation)

The terminal alkene can also participate in reactions proceeding through radical intermediates. These reactions often exhibit regioselectivity opposite to that of electrophilic additions.

Radical Addition : A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides or UV light. pearson.comchegg.com The reaction is initiated by the formation of a bromine radical, which adds to the terminal carbon of the alkene to generate a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the terminal bromide, 1-bromo-3-isocyanato-3-methylbutane, and propagate the chain reaction. chegg.com

Atom Transfer Radical Addition (ATRA) : This powerful method allows for the addition of a variety of alkyl halides across the double bond. mdpi.com Catalyzed by transition metal complexes (often copper or ruthenium), ATRA involves the transfer of a halogen atom to the catalyst, generating a carbon-centered radical that adds to the alkene. rsc.orgchemrxiv.org This provides a route to more complex carbon skeletons.

Polymerization Initiation : The vinyl group can act as a monomer in radical polymerization processes. Once a radical species is generated, it can add to the double bond, creating a new radical that can then react with subsequent monomer units, leading to the formation of a polymer with a poly(1-(1-isocyanato-1-methylethyl)ethylene) backbone.

Olefin Metathesis and Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium- and ruthenium-catalyzed reactions have revolutionized organic synthesis and are applicable to the alkene moiety of this compound.

Olefin Metathesis : As a terminal alkene, the compound is an excellent substrate for cross-metathesis reactions with other olefins, catalyzed by well-defined ruthenium or molybdenum catalysts like those developed by Grubbs and Schrock. chemistrytalk.orgharvard.edu This reaction allows for the exchange of alkylidene groups, enabling the synthesis of more complex, substituted alkenes while preserving the isocyanate functionality. nih.govlibretexts.org

Heck Reaction : The Mizoroki-Heck reaction enables the coupling of the terminal alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. iitk.ac.inwikipedia.orgorganic-chemistry.org This C-C bond-forming reaction would yield a substituted alkene where the hydrogen of the terminal vinyl carbon is replaced by the aryl or vinyl group from the halide partner. nih.gov

Suzuki and Sonogashira Reactions : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, harvard.edufishersci.eslibretexts.org while the Sonogashira coupling joins a terminal alkyne with a halide. rsc.orgresearchgate.net While the alkene in this compound does not participate directly as a primary substrate in the standard Suzuki or Sonogashira catalytic cycles, its presence allows for synthetic modifications. For instance, hydroboration of the alkene would generate an organoborane suitable for a subsequent Suzuki coupling. Alternatively, the alkene could be a coupling partner for a vinyl halide in a Sonogashira reaction to produce conjugated enynes. researchgate.net These reactions highlight the synthetic versatility of the alkene handle.

Table 3: Key Metal-Catalyzed Reactions of the Alkene Functionality

Reaction Catalyst Type Substrate 1 Substrate 2 Bond Formed
Cross-Metathesis Ru or Mo-carbene This compound Another Alkene C=C
Heck Reaction Pd(0) complex This compound Aryl/Vinyl Halide C-C (sp²-sp²)
Suzuki Coupling Pd(0) complex Organoborane (derived from the alkene) Aryl/Vinyl Halide C-C (sp²-sp²)

Chemoselectivity and Orthogonal Reactivity Between Isocyanate and Alkene Groups

The presence of two distinct functional groups in this compound—the electrophilic isocyanate and the nucleophilic alkene—presents opportunities for chemoselective and orthogonal transformations. Orthogonal reactivity refers to the ability to address one functional group with a specific set of reagents and conditions without affecting the other, a cornerstone of modern synthetic strategy.

Reactions at the Alkene : Most reactions involving the alkene, particularly metal-catalyzed cross-couplings (Heck, Metathesis) and hydroboration, are performed under conditions that are typically mild and non-nucleophilic, leaving the isocyanate group intact. These catalysts are highly specific for the π-system of the double bond.

Reactions at the Isocyanate : Conversely, the isocyanate group is highly susceptible to attack by nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and (upon hydrolysis) an unstable carbamic acid, respectively. These reactions are often run under thermal conditions or with base/acid catalysis, which may not affect the alkene unless harsh conditions are employed.

This differential reactivity allows for a modular approach to synthesis. One can first perform a palladium-catalyzed Heck reaction on the alkene and then use the isocyanate as a handle to link the molecule to a polymer or a biomolecule containing a hydroxyl or amine group. Alternatively, the isocyanate can be first converted into a stable urethane, and subsequent manipulations can be carried out on the alkene.

Table 4: Orthogonal Reactivity of this compound

Target Functional Group Reaction Type Reagents & Conditions Effect on Other Group
Alkene Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH None (Isocyanate is stable to these conditions)
Alkene Heck Reaction Pd catalyst, base (e.g., Et₃N), Aryl-Br None (Isocyanate is inert to the catalytic cycle)
Alkene Olefin Metathesis Grubbs' Catalyst, CH₂Cl₂ None (Isocyanate does not interact with the Ru-carbene)
Isocyanate Urethane Formation Alcohol (R-OH), catalyst (e.g., DBTDL) None (Alkene is unreactive towards alcohols)
Isocyanate Urea Formation Amine (R-NH₂), room temperature None (Alkene is unreactive towards amines)

| Isocyanate | Trimerization | Basic catalyst (e.g., K-acetate), heat | None (Alkene is stable) |

Strategies for Selective Functionalization of Each Moiety

The orthogonal reactivity of the isocyanate and alkene moieties in this compound allows for their selective functionalization under different reaction conditions. The isocyanate group is a potent electrophile, readily reacting with a wide array of nucleophiles, while the alkene typically undergoes electrophilic addition or transition-metal-catalyzed transformations. rsc.org

The isocyanate group's high reactivity is driven by the electrophilic nature of its central carbon atom. rsc.org It readily reacts with nucleophiles such as alcohols, amines, and water. poliuretanos.net Electron-withdrawing substituents on the isocyanate can enhance its reactivity, whereas bulky groups can introduce steric hindrance. rsc.orgpoliuretanos.net In the case of this compound, the tertiary nature of the isocyanate group provides a degree of steric shielding, which can be exploited to control its reactivity relative to the more accessible terminal alkene.

Conversely, the terminal alkene is susceptible to electrophilic attack and is an excellent substrate for a variety of transition-metal-catalyzed reactions. These include, but are not limited to, hydrogenation, hydroformylation, and metathesis. The selective functionalization of one group while leaving the other intact is a key strategy in the synthetic application of this compound. For instance, the isocyanate can be protected, allowing for transformations on the alkene, followed by deprotection and subsequent reaction of the isocyanate. The use of masked N-isocyanates, generated in situ from precursors like carbazates, is a sophisticated strategy to control the reactivity and prevent undesired side reactions such as dimerization. nih.govacs.org

Below is a table summarizing potential selective reactions for each functional group:

Functional GroupReaction TypeReagents and ConditionsProduct Type
Isocyanate Urethane FormationAlcohol (R'-OH), optional catalyst (e.g., tertiary amine, organometal)Urethane
Urea FormationAmine (R'-NH2), rapid reactionUrea
Carbamate FormationAlcohol (R'-OH)Carbamate
Alkene HydrogenationH2, Metal Catalyst (e.g., Pd, Pt, Ni)Saturated Isocyanate
HydroformylationCO, H2, Rh/Co CatalystAldehyde-functionalized Isocyanate
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide-functionalized Isocyanate
DihydroxylationOsO4, NMODiol-functionalized Isocyanate

Kinetic and Thermodynamic Control in Competitive Reactions

When this compound is subjected to conditions that can activate both the isocyanate and alkene moieties, the reaction outcome can often be dictated by principles of kinetic and thermodynamic control. dalalinstitute.comlibretexts.org This is particularly relevant in reactions where a single reagent could potentially react at either functional group, or when intramolecular reactions are possible.

A classic example illustrating this concept is the addition of a protic acid (HX). Protonation of the alkene would lead to a tertiary carbocation, which could then be attacked by the conjugate base (X⁻). Alternatively, the nucleophilic X⁻ could attack the electrophilic carbon of the isocyanate. The relative rates of these competing pathways would determine the kinetic product, which is favored at lower temperatures and shorter reaction times. wikipedia.orgstackexchange.comlibretexts.org The thermodynamic product, the more stable of the two possible products, would be favored at higher temperatures where the initial kinetic product can revert to the starting materials or an intermediate and proceed down the path to the more stable product. wikipedia.orgstackexchange.comlibretexts.org

An energy profile diagram for a hypothetical competitive reaction is presented below:

Kinetic Product: Formed via the pathway with the lower activation energy (ΔG‡). This reaction is faster.

Thermodynamic Product: The most stable product, having the lowest Gibbs free energy (ΔG°). This pathway may have a higher activation energy.

ConditionFavored ProductRationale
Low Temperature, Short Reaction TimeKinetic Product The reaction is essentially irreversible, and the product that forms fastest predominates. wikipedia.org
High Temperature, Long Reaction TimeThermodynamic Product The system reaches equilibrium, and the most stable product is favored. wikipedia.org

In the context of this compound, an intramolecular reaction could also be subject to kinetic versus thermodynamic control. For instance, in the presence of a suitable catalyst, an intramolecular cyclization could occur. The regioselectivity of this cyclization (i.e., which atom of the isocyanate group attacks which carbon of the alkene) could be temperature-dependent, leading to different ring sizes or isomeric products.

Tandem and Cascade Reaction Sequences

The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, often with a significant increase in molecular complexity. nih.govresearchgate.netrsc.org These reactions are highly efficient and atom-economical.

One potential cascade reaction involves an initial intermolecular reaction at the isocyanate group, which then sets the stage for a subsequent intramolecular cyclization involving the alkene. For example, reaction with an amine containing a nucleophilic group could lead to a urea derivative that then undergoes an intramolecular addition to the alkene. Palladium-catalyzed carboamination of N-allylureas to form imidazolidin-2-ones is a well-established example of such a strategy. nih.gov

Another powerful approach is the use of transition metal-catalyzed cycloadditions. For instance, rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates with alkynes have been shown to produce complex heterocyclic scaffolds like indolizinones and quinolizinones. nih.gov In such a reaction, this compound could serve as the alkenyl isocyanate component.

The table below outlines hypothetical tandem and cascade reactions involving this compound, based on literature precedents for similar molecules.

Reaction TypeKey StepsCatalyst/ReagentsPotential Product
Tandem Urea Formation/Intramolecular Amination 1. Reaction of isocyanate with a primary amine. 2. Intramolecular addition of the newly formed N-H to the alkene.Base or Transition Metal CatalystSubstituted Pyrrolidinone or Piperidinone
Rhodium-Catalyzed [2+2+2] Cycloaddition 1. Oxidative cyclization of Rh(I) with the alkene and an alkyne. 2. Insertion of the isocyanate into a Rh-C bond. 3. Reductive elimination.[Rh(I)] complex, AlkyneSubstituted Indolizinone derivative
Palladium-Catalyzed Carboamination Cascade 1. Reaction with an amine to form an N-alkenyl urea. 2. Oxidative addition of an aryl/alkenyl halide to Pd(0). 3. Migratory insertion of the alkene. 4. C-N bond-forming reductive elimination.Pd(0) catalyst, Aryl/Alkenyl Halide, BaseSubstituted Imidazolidin-2-one
Intramolecular [2+2] Cycloaddition Thermal or photochemical activation leading to the formation of a four-membered ring.Heat or UV lightβ-Lactam fused to a cyclobutane (B1203170) ring

These examples underscore the synthetic potential of this compound as a versatile building block for the construction of complex molecules, particularly nitrogen-containing heterocycles. The strategic selection of reaction conditions and catalysts can allow for the selective manipulation of its two reactive functional groups, enabling a wide range of synthetic transformations.

Polymer Chemistry and Advanced Materials Development from 3 Isocyanato 3 Methylbut 1 Ene

Homopolymerization of 3-Isocyanato-3-methylbut-1-ene (B6250444)

Homopolymerization of this compound can theoretically proceed through either the vinyl group or the isocyanate group, depending on the chosen polymerization method. The disparate reactivity of these two functional groups allows for selective polymerization, leading to polymers with distinct backbone structures: a polyalkene with pendant isocyanate groups or a polyamide (polyisocyanate) with pendant vinyl groups.

The selection of an initiation mechanism is critical in directing the polymerization pathway and controlling the final polymer properties.

Anionic Polymerization : Anionic polymerization is a primary method for the polymerization of isocyanates, proceeding via the N=C bond of the isocyanate group. researchgate.net For monomers like this compound, nucleophilic attack would occur at the electron-deficient carbon of the isocyanate moiety. The propagation involves the repeated addition of monomer to the growing anionic chain end, typically an amidate anion. researchgate.net A significant challenge in isocyanate polymerization is the competing trimerization reaction, which leads to the formation of stable, six-membered isocyanurate rings and ceases chain growth. researchgate.net The kinetics of the polymerization are highly dependent on the solvent, initiator, and temperature. In polar solvents like tetrahydrofuran (THF), the reaction is fast. The use of specific initiators, such as sodium benzanilide or sodium diphenylmethane, often in conjunction with a common-ion salt like sodium tetraphenylborate (NaBPh₄), can suppress the formation of highly reactive free ions, thereby favoring propagation over trimerization and enabling a controlled process. researchgate.net

Cationic Polymerization : Cationic polymerization typically targets electron-rich vinyl monomers. nih.gov The this compound monomer contains a vinyl group; however, the strongly electron-withdrawing nature of the adjacent isocyanate group significantly deactivates the double bond towards electrophilic attack. Consequently, cationic homopolymerization through the vinyl group is generally considered unfeasible. While some vinyl ethers containing urethane (B1682113) groups have been polymerized cationically, the direct cationic polymerization of the isocyanate group itself is not a common or favorable pathway. epa.gov

Coordination Polymerization : This method, often employing transition metal catalysts, offers a powerful route for isocyanate polymerization. acs.org Organotitanium(IV) compounds, such as half-titanocene complexes, have been shown to effectively catalyze the polymerization of various isocyanates. researchgate.netacs.org The mechanism is believed to involve the coordination of the isocyanate monomer to the metal center, followed by insertion into the metal-polymer bond. uomustansiriyah.edu.iq This process can provide excellent control over the polymer's stereochemistry, leading to the formation of helical polymer chains. researchgate.net The kinetics are influenced by the catalyst structure, solvent, and temperature. Some aluminum complexes have also been shown to be highly active for the cyclotrimerization of isocyanates via a repeated coordination-insertion mechanism, highlighting the fine balance between polymerization and cyclization that must be controlled. rsc.org

Achieving control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality, is essential for creating high-performance materials.

Living Polymerization : Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.org Living anionic polymerization of isocyanates has been successfully achieved under specific conditions, such as low temperatures (-98 °C) and the use of carefully selected initiator systems that stabilize the propagating chain end against trimerization. researchgate.netacs.org This control enables the synthesis of well-defined poly(this compound) with pendant vinyl groups. Similarly, living coordination polymerization using certain titanium-based initiators provides another route to controlled polymer architectures. researchgate.net The living nature of these systems is often demonstrated by a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion, as well as the ability to create block copolymers by sequential monomer addition. wikipedia.orgacs.org

Chain-End Functionalization : A key advantage of living polymerization is that the polymer chains retain their active ends after all the monomer has been consumed. wikipedia.orgwarwick.ac.uk These active ends can be intentionally terminated by adding a specific quenching agent, allowing for the precise installation of functional groups at the chain end. researchgate.net For example, living polyisocyanate chains prepared via anionic or coordination polymerization can be reacted with various electrophiles to introduce specific functionalities. This technique has been used to prepare α- and ω-end-functionalized heterotelechelic polyisocyanates, demonstrating a high degree of control over the macromolecular structure. researchgate.net

Table 1: Examples of Living Anionic Polymerization of Isocyanate Monomers This table presents data from analogous isocyanate systems to illustrate the principles of living polymerization.

Monomer Initiator System PDI (Mₙ/Mₙ) Reference
n-Pentanoxycarbonylaminohexyl isocyanate (PEAHI) Sodium benzanilide (Na-BA) in THF 1.08 - 1.14 acs.org
n-Hexyl isocyanate (HIC) NaDPM / NaBPh₄ in THF ~1.1 researchgate.net
n-Hexyl isocyanate (HIC) Sodium Naphthalenide / 15-Crown-5 1.1 - 1.3 researchgate.net
Table 1: Examples of Living Anionic Polymerization of Isocyanate Monomers This table presents data from analogous isocyanate systems to illustrate the principles of living polymerization.
MonomerInitiator SystemPDI (Mw/Mn)Reference
n-Pentanoxycarbonylaminohexyl isocyanate (PEAHI)Sodium benzanilide (Na-BA) in THF1.08 - 1.14 acs.org
n-Hexyl isocyanate (HIC)NaDPM / NaBPh₄ in THF~1.1 researchgate.net
n-Hexyl isocyanate (HIC)Sodium Naphthalenide / 15-Crown-51.1 - 1.3 researchgate.net

Copolymerization Strategies with Other Monomers

Copolymerization expands the range of accessible polymer properties by combining this compound with other monomers. This allows for the incorporation of its reactive isocyanate functionality into a variety of polymer backbones.

Free radical polymerization is a robust and widely used technique for polymerizing a vast array of vinyl and acrylic monomers. nih.govadvanceseng.com The vinyl group of this compound can participate in radical copolymerization, which would result in a polymer backbone (e.g., polyacrylic or polystyrene) decorated with pendant isocyanate groups. Research on structurally similar monomers, such as 2-isocyanatoethyl methacrylate (ICMA) and 3-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI), has demonstrated their successful radical copolymerization with various comonomers. researchgate.netbeilstein-journals.org

The reactivity of the isocyanate group under radical conditions must be considered. While generally stable, side reactions can occur, potentially leading to cross-linking, especially at higher temperatures or with highly reactive radical species. researchgate.net To circumvent this, the isocyanate functionality can be temporarily "blocked" with a protecting group, allowing for controlled radical polymerization, followed by deprotection to regenerate the reactive isocyanate groups on the polymer side chains. usm.edu

Table 2: Radical Copolymerization of Isocyanate-Functional Monomers with Fluoroolefins Data from analogous systems demonstrating the feasibility of radical copolymerization.

Isocyanate Monomer Comonomer Polymerization Result
Allyl isocyanate (AI) Fluoroolefins Gel-like, cross-linked products
2-Isocyanatoethyl methacrylate (ICMA) Fluoroolefins Gel-like, cross-linked products
3-Isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI) Chlorotrifluoroethylene (CTFE) Soluble, alternating copolymer

Source: Adapted from Kyulavska et al. (2010) researchgate.net

Table 2: Radical Copolymerization of Isocyanate-Functional Monomers with Fluoroolefins Data from analogous systems demonstrating the feasibility of radical copolymerization.
Isocyanate MonomerComonomerPolymerization Result
Allyl isocyanate (AI)FluoroolefinsGel-like, cross-linked products
2-Isocyanatoethyl methacrylate (ICMA)FluoroolefinsGel-like, cross-linked products
3-Isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI)Chlorotrifluoroethylene (CTFE)Soluble, alternating copolymer
Source: Adapted from Kyulavska et al. (2010) researchgate.net

Anionic Copolymerization : Anionic copolymerization offers a route to creating well-defined block copolymers. Given the high reactivity of the isocyanate group towards anionic initiators, a common strategy is the sequential living anionic polymerization. researchgate.net Typically, a less reactive monomer (e.g., styrene, isoprene) is polymerized first to form a living polymer block. Then, the isocyanate-functional monomer is added, which polymerizes from the active end of the first block, forming a diblock copolymer. researchgate.net This approach prevents the initiator from being consumed by the more reactive isocyanate group and allows for the creation of novel rod-coil block copolymers, where the rigid polyisocyanate block is paired with a flexible vinyl polymer block. researchgate.net

Cationic Copolymerization : As with homopolymerization, the cationic copolymerization of this compound via its vinyl group is challenging due to the deactivating effect of the isocyanate group. nih.gov Cationic polymerization requires electron-donating or stabilizing groups on the monomer, a condition not met by this compound. Therefore, incorporating it into a polymer chain alongside cationically polymerizable monomers like vinyl ethers or isobutylene (B52900) would be difficult under standard cationic conditions. wikipedia.org

Coordination polymerization using single-site catalysts, such as metallocenes, is a cornerstone of modern polymer science, enabling precise control over polymer microstructure. wikipedia.org The copolymerization of simple olefins like ethylene and propylene with other monomers is well-established. ippi.ac.irippi.ac.ir However, the coordination copolymerization of olefins with polar vinyl monomers, including those with isocyanate groups, presents a significant challenge. The lone pair electrons on the nitrogen and oxygen atoms of the isocyanate group can coordinate strongly to the electrophilic metal center of the catalyst, leading to catalyst inhibition or deactivation (a process known as catalyst poisoning). researchgate.net

Despite this challenge, significant progress has been made using "post-metallocene" catalysts, which are designed to have a higher tolerance for polar functional groups. wikipedia.org These advanced catalytic systems may enable the direct copolymerization of ethylene or other alpha-olefins with this compound, offering a direct route to functionalized polyolefins with reactive pendant isocyanate groups. Research in this area focuses on designing ligand architectures around the metal center that shield it from deactivation while still allowing for monomer coordination and insertion. researchgate.net

Synthesis of Block and Graft Copolymers

The dual functionality of this compound allows for its incorporation into complex copolymer structures such as block and graft copolymers through several synthetic strategies. These copolymers are of significant interest as their distinct segments can phase-separate to form nanostructured materials, combining the properties of the different polymer blocks.

Block Copolymers: The synthesis of block copolymers incorporating this monomer can be approached by controlled living polymerization techniques. nih.gov For instance, a polymer block could be synthesized via methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by the addition of this compound to grow the second block. nih.govharth-research-group.org The challenge lies in the high reactivity of the isocyanate group, which may need to be protected during the polymerization of the vinyl group and deprotected afterward for subsequent reactions.

Graft Copolymers: Graft copolymers can be synthesized using three primary methods: "grafting to," "grafting from," and "grafting through". nih.gov

"Grafting to" : This method involves attaching pre-formed polymer chains with reactive end-groups to a polymer backbone. nih.gov A polymer synthesized from this compound would feature pendant isocyanate groups along its backbone. These groups can serve as reactive sites for attaching polymers with nucleophilic end-groups, such as hydroxyl- or amine-terminated chains.

"Grafting from" : In this approach, a polymer backbone is functionalized with initiator sites from which the graft chains are grown. The pendant isocyanate groups on a poly(this compound) backbone could be reacted with an initiator molecule containing a hydroxyl or amine group. This would anchor the initiator to the backbone, allowing for the subsequent polymerization of a second monomer to form the grafts.

"Grafting through" : This technique involves the copolymerization of a macromonomer with other monomers. While less direct for this specific monomer, a derivative could be synthesized to act as a macromonomer.

The choice of grafting method influences the grafting density and the architecture of the final copolymer.

Copolymer Type Synthetic Strategy Key Feature of this compound Utilized Potential Advantage
Block CopolymerSequential living polymerization (e.g., ATRP, RAFT)Polymerizable vinyl groupPrecise control over block length and low polydispersity. nih.gov
Graft Copolymer ("Grafting to")Attachment of pre-formed polymer chains to a backboneReactive pendant isocyanate groupsControl over the molecular weight of the grafted chains. nih.gov
Graft Copolymer ("Grafting from")Growing polymer chains from an initiator-functionalized backboneReactive pendant isocyanate groups for initiator attachmentPotential for high grafting densities.

Post-Polymerization Modification and Derivatization of Polymeric Materials

Post-polymerization modification is a powerful tool for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. utexas.edu A polymer derived from this compound, featuring a polyalkene backbone with a pendant isocyanate group on each repeating unit, is an ideal candidate for such modifications.

The pendant isocyanate group is highly susceptible to nucleophilic attack, allowing for a wide range of chemical transformations with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. This enables the introduction of a vast library of functional groups to the polymer side chains, thereby tailoring the material's properties like solubility, thermal stability, and chemical resistance.

Furthermore, the alkene groups in the polymer backbone could also be subject to modification, although they are generally less reactive than the pendant isocyanates. wiley-vch.de Reactions such as hydrogenation, halogenation, or epoxidation could be employed to alter the backbone structure and properties. The thiol-ene "click" reaction, for example, is a highly efficient method for modifying alkene functionalities under mild conditions. nih.gov

Reactive Site on Polymer Modification Reaction Reactant Type Resulting Functional Group
Pendant Isocyanate (-NCO)Urethane formationAlcohols (R-OH)Urethane (-NH-CO-O-R)
Pendant Isocyanate (-NCO)Urea (B33335) formationAmines (R-NH2)Urea (-NH-CO-NH-R)
Pendant Isocyanate (-NCO)Thiourethane formationThiols (R-SH)Thiourethane (-NH-CO-S-R)
Backbone Alkene (-C=C-)Thiol-ene reactionThiols (R-SH)Thioether linkage
Backbone Alkene (-C=C-)HydrogenationH2Saturated backbone

Design and Synthesis of Functional Polymeric Architectures

The strategic use of this compound allows for the design of various functional polymeric architectures with specific applications in mind.

Isocyanate-based Thermosets: Thermosetting polyurethanes are created by reacting di- or polyisocyanates with polyols, forming a highly crosslinked, three-dimensional network. polymerinnovationblog.com A homopolymer of this compound or a copolymer containing its units can act as a polyisocyanate precursor. By reacting this polymer with a diol or polyol, a crosslinked thermoset material can be formed. The properties of the resulting thermoset, such as hardness, flexibility, and thermal stability, can be tuned by controlling the crosslink density, which is dependent on the concentration of isocyanate groups and the functionality of the polyol. polymerinnovationblog.com

Non-Isocyanate Polyurethanes (NIPUs): Growing health and safety concerns over the use of toxic isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). specificpolymers.commdpi.com A major route to NIPUs involves the reaction of cyclic carbonates with amines. nih.gov While polymers derived from this compound are inherently isocyanate-based, the field of NIPUs represents a significant shift in polyurethane chemistry toward safer and more sustainable materials. specificpolymers.com This alternative pathway avoids the use of hazardous isocyanate monomers altogether by employing different chemical reactions to form the characteristic urethane linkages. mdpi.com

Isocyanate-based chemistry is fundamental to the production of high-performance elastomers. google.com Polyurethane and polyurea elastomers are known for their excellent toughness, abrasion resistance, and elasticity. A polymer based on this compound can be transformed into an elastomer through crosslinking.

This is achieved by reacting the pendant isocyanate groups with a chain extender, which is typically a diol or a diamine. nih.gov The reaction creates chemical bonds between the polymer chains, forming a network structure. The flexibility of the original polymer chains combined with the covalent crosslinks imparts the material with its elastomeric properties. The degree of crosslinking is a critical parameter that can be adjusted to control the mechanical properties of the elastomer, such as its modulus and elongation at break. mdpi.com

Isocyanates are crucial components in the formulation of high-performance adhesives, coatings, and resins due to their exceptional reactivity and ability to form strong bonds with various substrates. specialchem.com Polymers synthesized from this compound are well-suited for these applications.

In coatings, the pendant isocyanate groups can react with atmospheric moisture or with co-reactants in a two-component system to form a durable, crosslinked film. These coatings can offer excellent chemical resistance and mechanical properties. specialchem.com Similarly, in adhesive formulations, the isocyanate groups can form covalent bonds with functional groups on the surfaces to be bonded (e.g., hydroxyl groups on wood or metal oxides), leading to superior adhesion strength. specialchem.com

Self-Healing Systems: A particularly innovative application for isocyanate-containing materials is in the development of self-healing polymers. riken.jp One common approach involves the microencapsulation of a reactive healing agent within a polymer matrix. plos.orgnih.gov When the material is damaged, the microcapsules rupture, releasing the healing agent which then reacts to repair the crack. illinois.edu

Isocyanates, including potentially this compound, are excellent candidates for such systems. illinois.edu The encapsulated isocyanate can react with ambient moisture that seeps into the crack plane, undergoing polymerization to form a polyurea/polyurethane material that fills the void and restores mechanical integrity. plos.orgillinois.edu This catalyst-free healing mechanism is highly efficient and robust. Research has shown that microcapsules containing isocyanates can be synthesized and embedded into materials to facilitate this self-healing function. nih.gov

Self-Healing System Component Material/Compound Function Reference
MatrixEpoxy, Cement, etc.Structural component of the material illinois.edu
MicrocapsulesPolyurethane/Polyurea ShellContain and protect the healing agent plos.orgnih.gov
Healing AgentIsophorone diisocyanate (IPDI), Toluene diisocyanate (TDI)Released upon damage to react and heal the crack illinois.edu

This compound could potentially be used as a healing agent in such systems.

In-depth Analysis of Structure-Property Relationships in Polymers Derived from this compound Remains an Emerging Field

The unique structure of this compound, which combines a reactive isocyanate group with a vinyl group and a tertiary carbon, suggests that its polymers could exhibit a complex and potentially valuable range of properties. The interplay between the polymer backbone formed via the vinyl group and the pendant isocyanate functionality would be a key determinant of the final material's characteristics. However, without dedicated experimental studies, any discussion of these relationships remains largely theoretical.

In the broader context of isocyanate-containing polymers, such as polyurethanes, established principles govern the relationship between structure and properties. The characteristics of the isocyanate monomer, including its rigidity, symmetry, and the nature of its substituent groups, play a crucial role in determining the properties of the resulting polymer. mdpi.comresearchgate.net For instance, the symmetry of an isocyanate can influence the efficiency of hydrogen bonding, which in turn affects phase separation and mechanical strength in polyurethanes. mdpi.comresearchgate.net

Generally, the mechanical and thermal properties of polymers are intrinsically linked to their molecular structure, including the chemistry of the repeat units and the way polymer chains are arranged. uomustansiriyah.edu.iq Factors such as chain branching, the ability of chains to crystallize, and the presence of bulky side groups significantly impact properties like tensile strength, melting point (Tm), and the glass transition temperature (Tg). uomustansiriyah.edu.iq

For a hypothetical polymer of this compound, one could surmise how its structural features might influence its properties based on these general principles:

Pendant Isocyanate Group: The highly reactive -NCO group would offer numerous possibilities for post-polymerization modification, allowing for cross-linking or grafting. This could be used to tailor the polymer's mechanical properties, thermal stability, and chemical resistance. The polarity of this group would also likely increase intermolecular forces, potentially leading to a higher glass transition temperature compared to its non-isocyanate analog, poly(3-methyl-1-butene).

Tertiary Carbon and Methyl Group: The bulky tertiary carbon attached to the isocyanate group would likely introduce steric hindrance. This could restrict chain mobility and packing, potentially leading to amorphous materials with altered solubility and mechanical behavior. uomustansiriyah.edu.iq

Vinyl Backbone: The polymerization of the but-1-ene structure would form the primary carbon backbone. The tacticity of this backbone (isotactic, syndiotactic, or atactic) would have a profound effect on the polymer's ability to crystallize, thereby influencing its mechanical strength and thermal properties. researchgate.net

To illustrate the effect of monomer structure on polymer properties in a related, albeit different, system, consider the data for various common polyurethanes synthesized from different isocyanates. The choice of isocyanate directly impacts the final properties of the material.

Table 1: Illustrative Properties of Polyurethanes from Different Isocyanates (Note: This table is for general illustration of structure-property principles in polyurethanes and does not represent data for polymers of this compound.)

Isocyanate Monomer Type Key Structural Feature Resulting Polymer Tensile Strength (MPa)
MDI Aromatic Rigid, symmetric 23.4 researchgate.net
TDI Aromatic Asymmetric Lower than MDI-based PU researchgate.net
HDI Aliphatic Flexible, linear Lower than MDI-based PU researchgate.net
HMDI Alicyclic Bulky, rigid rings High adhesion researchgate.net

This interactive table demonstrates the significant impact that the isocyanate's structure (aromatic vs. aliphatic, symmetric vs. asymmetric) has on the mechanical performance of the final polyurethane. researchgate.net

While these general principles provide a framework for predicting the behavior of polymers from this compound, concrete data can only be established through focused synthesis, characterization, and testing. Future research in this area would be necessary to generate the detailed findings required to fully understand and exploit the potential of this functional monomer in advanced materials development.

Advanced Spectroscopic and Structural Characterization Methodologies for Compound Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-Isocyanato-3-methylbut-1-ene (B6250444) in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclei can be achieved.

Based on its molecular structure, the following ¹H and ¹³C NMR spectral data are predicted. The vinyl group protons (-CH=CH₂) are expected to form a characteristic AMX spin system, with the geminal protons (H**) showing distinct chemical shifts due to their different spatial relationships with the rest of the molecule. The methyl protons are equivalent and should appear as a sharp singlet.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCarbon AssignmentPredicted δ (ppm)
-CH=CH₂ (methine)5.8 - 6.0dd (J ≈ 17, 10 Hz)C-NCO (quaternary)65 - 75
-CH=CH₂ (terminal, trans)5.2 - 5.4dd (J ≈ 17, 1 Hz)-CH=CH₂ (methine)138 - 145
-CH=CH₂ (terminal, cis)5.1 - 5.3dd (J ≈ 10, 1 Hz)-CH=CH₂ (terminal)112 - 118
-C(CH₃)₂1.4 - 1.6s (6H)-C(CH₃)₂25 - 30
-N=C=O125 - 130

To move beyond simple one-dimensional spectra and confirm the predicted assignments, a variety of two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing irrefutable evidence of the molecule's bonding framework and spatial arrangement. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would display crucial cross-peaks connecting the vinyl methine proton (-CH=) to both of the terminal vinyl protons (=CH₂), confirming the integrity of the vinyl group.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (¹J coupling). princeton.edu An HSQC spectrum would show correlations between the vinyl protons and their respective vinyl carbons, as well as a correlation between the methyl proton singlet and the methyl carbon signal, confirming their direct linkages.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J or ³J), which is vital for piecing together the molecular skeleton, especially around quaternary centers. youtube.com Key HMBC correlations would be observed from the methyl protons to the quaternary carbon and the isocyanate carbon, and from the vinyl methine proton to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. utoronto.ca For this molecule, NOESY could reveal through-space interactions between the methyl protons and the vinyl protons, providing information about the preferred conformation around the C-C single bond.

The bond between the quaternary carbon and the nitrogen of the isocyanate group may exhibit restricted rotation, leading to the possibility of different conformers. Dynamic NMR (DNMR) is the technique used to study such exchange processes. youtube.comnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals.

If the rotation around the C-NCO bond is slow on the NMR timescale at low temperatures, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. youtube.com Analyzing this line-shape behavior allows for the calculation of the energy barrier (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility and stability. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound. IR spectroscopy is based on the absorption of light due to changes in the molecular dipole moment during a vibration, while Raman spectroscopy involves light scattering resulting from changes in molecular polarizability. libretexts.org

A significant advantage of vibrational spectroscopy, particularly FT-IR, is its application in the real-time, in-situ monitoring of chemical reactions. mt.comspiedigitallibrary.org The isocyanate group (-NCO) has an exceptionally strong and sharp asymmetric stretching absorption band that appears in a region of the IR spectrum (typically 2250–2285 cm⁻¹) where few other functional groups absorb. researchgate.netspectroscopyonline.com

This distinct spectroscopic handle allows for the precise tracking of reactions involving the isocyanate. For instance, in the formation of a urethane (B1682113), the consumption of this compound can be monitored by observing the decrease in the intensity of the -NCO peak over time. researchgate.netacs.org Modern fiber-optic probes can be inserted directly into a reaction vessel, enabling continuous data collection to determine reaction kinetics, identify endpoints, and potentially detect transient intermediates without the need for sampling. researchgate.net

A complete analysis of the IR and Raman spectra provides a comprehensive understanding of the molecule's vibrational characteristics. The key functional groups—isocyanate, vinyl, and gem-dimethyl—each give rise to a set of characteristic bands. acs.orgresearchgate.net The precise positions of these bands can be influenced by the electronic and steric environment within the molecule.

Principal Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Isocyanate (-NCO)Asymmetric Stretch (νₐₛ)2250 - 2285Very StrongMedium
Symmetric Stretch (νₛ)~1410 - 1450MediumStrong
Bending (δ)~570 - 610MediumWeak
Vinyl (-CH=CH₂)C=C Stretch (ν)~1640 - 1650MediumStrong
=C-H Stretch (ν)3075 - 3095 (asym), ~3010 (sym)MediumMedium
=C-H Out-of-Plane Bend (γ)~990 and ~910StrongWeak
Methyl (-CH₃)C-H Asymmetric/Symmetric Stretch (ν)~2960 / ~2870StrongStrong
C-H Asymmetric/Symmetric Bend (δ)~1465 / ~1375MediumMedium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₆H₉NO), the molecular ion peak ([M]⁺•) would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) can measure the mass of this ion with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. nih.govlongdom.orgnih.gov This capability is crucial for distinguishing it from other compounds that might have the same nominal mass.

Calculated Exact Mass of C₆H₉NO: 111.06841 u

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation, breaking apart in predictable ways to form smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. slideshare.net For this tertiary allylic isocyanate, characteristic fragmentation pathways would include:

Loss of a methyl radical: Cleavage of a C-C bond to lose •CH₃, forming a stable resonance-stabilized cation at [M-15]⁺.

Loss of the isocyanate group: Cleavage of the C-N bond can lead to the formation of the C₅H₉⁺ cation.

McLafferty-type rearrangements: Although less common for this specific structure, rearrangements involving hydrogen transfer could lead to other characteristic fragment ions. slideshare.net

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Nominal)Proposed Ion StructureFormulaNotes on Fragmentation
111[C₆H₉NO]⁺•C₆H₉NOMolecular Ion
96[C₅H₆NO]⁺C₅H₆NOLoss of methyl radical (•CH₃)
69[C₅H₉]⁺C₅H₉Loss of isocyanate radical (•NCO)
55[C₄H₇]⁺C₄H₇Loss of isocyanomethyl radical (•CH₂NCO) or subsequent fragmentation
41[C₃H₅]⁺C₃H₅Allyl cation, a common fragment from alkene cleavage

Precise Mass Determination for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS can distinguish its molecular formula, C₆H₉NO, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The technique, often coupled with soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), minimizes fragmentation and preserves the molecular ion for analysis. The experimentally determined exact mass is then compared to the theoretically calculated mass based on the isotopic masses of the constituent atoms. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Data for this compound

SpeciesFormulaCalculated Exact Mass (Da)
Neutral MoleculeC₆H₉NO111.06841
Molecular Ion [M]⁺[C₆H₉NO]⁺111.06841
Protonated Molecule [M+H]⁺[C₆H₁₀NO]⁺112.07622
Sodiated Adduct [M+Na]⁺[C₆H₉NONa]⁺134.05816

Fragmentation Pathway Elucidation for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule. When this compound is subjected to EI, its molecular ion ([C₆H₉NO]⁺˙) is formed, which is energetically unstable and undergoes characteristic fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of this compound is predicted to be governed by the lability of the bonds adjacent to the tertiary carbon and the allylic position. Key fragmentation pathways include:

Allylic Cleavage: The bond between the tertiary carbon (C3) and the methyl group is prone to cleavage, leading to the loss of a methyl radical (•CH₃). This results in a resonance-stabilized allylic cation, which is often observed as the base peak in the mass spectra of similar allylic compounds.

Loss of Isocyanate Group: Cleavage of the C-N bond can result in the loss of an isocyanate radical (•NCO) or neutral isocyanic acid (HNCO), leading to the formation of a hydrocarbon fragment ion.

Retro-Diels-Alder (RDA)-type reactions , while less common for acyclic alkenes, can sometimes occur, leading to specific neutral losses.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of atoms within the molecule. The fragmentation of allylic systems is highly dependent on the structure, which allows for the differentiation of isomers.

Table 2: Plausible Mass Fragments of this compound in EI-MS

m/zProposed Fragment IonFormula of IonNeutral LossProposed Fragmentation Pathway
111Molecular Ion[C₆H₉NO]⁺˙-Ionization of the parent molecule
96[M-CH₃]⁺[C₅H₆NO]⁺•CH₃Loss of a methyl radical via allylic cleavage
69[M-NCO]⁺[C₅H₉]⁺•NCOCleavage of the C-N bond
55[C₄H₇]⁺[C₄H₇]⁺C₂H₂NOComplex rearrangement and fragmentation
41Allyl Cation[C₃H₅]⁺C₃H₄NOFormation of the stable allyl cation

X-ray Diffraction (XRD) for Single Crystal and Polymer Crystalline Structure

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

For a small molecule like this compound, obtaining a single crystal suitable for XRD analysis would allow for the unequivocal confirmation of its molecular structure. The resulting crystallographic data would provide an exact model of the molecule in the solid state, including the conformation of the vinyl and isocyanate groups relative to the chiral center.

In the context of polymers derived from this compound, XRD is used to characterize their crystalline nature. Polymers can range from fully amorphous to highly crystalline. XRD analysis of a semi-crystalline polymer sample would yield information on:

Percent Crystallinity: The ratio of crystalline to amorphous regions.

Crystallite Size: The size of the ordered crystalline domains.

Polymorphism: The existence of different crystalline packing arrangements.

Lattice Parameters: The dimensions of the unit cell within the crystalline regions.

Currently, there is no publicly available single-crystal or polymer XRD data for this compound in the scientific literature.

Other Advanced Spectroscopic Techniques

UV-Vis Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The structure of this compound contains two primary chromophores: the isolated carbon-carbon double bond (C=C) and the isocyanate group (-N=C=O).

π → π* Transition: The C=C double bond will exhibit a strong absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For non-conjugated alkenes, this transition typically occurs in the far-UV region, with a maximum absorption wavelength (λmax) below 200 nm.

n → π* Transition: The isocyanate group contains non-bonding electrons (n) on the oxygen and nitrogen atoms, which can be excited to a π* antibonding orbital. These transitions are generally weak and can also occur in the far-UV region or near the lower end of the conventional UV spectrum (~200-220 nm).

Because the chromophores are not conjugated, the absorption is not expected to shift to longer wavelengths. Therefore, this compound is expected to be transparent in the standard UV-Vis range (above 220 nm) and would appear colorless.

Circular Dichroism (CD)

This compound possesses a chiral center at the C3 carbon atom, meaning it can exist as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

While a racemic mixture (50:50 of both enantiomers) is CD-inactive, an enantiomerically pure or enriched sample of this compound would produce a characteristic CD spectrum. The spectrum, consisting of positive and/or negative bands corresponding to its UV-Vis absorbing regions, could be used to:

Confirm the presence of optical activity.

Determine the enantiomeric excess of a sample.

Assign the absolute configuration of an enantiomer by comparing experimental spectra with theoretical calculations.

Study conformational changes of the molecule in solution.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The ground state of this compound is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy would be a valuable tool for investigating reaction mechanisms involving this compound that proceed through radical intermediates. For example, if the compound were subjected to polymerization initiated by a radical source, or if it underwent degradation upon exposure to UV light or high temperatures, EPR could be used to detect, identify, and quantify any resulting radical species. The hyperfine coupling patterns in the EPR spectrum could provide structural information about the radicals formed.

Computational and Theoretical Chemistry Studies on 3 Isocyanato 3 Methylbut 1 Ene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods, Coupled Cluster)

Quantum chemical calculations are fundamental to understanding the behavior of 3-isocyanato-3-methylbut-1-ene (B6250444). Methods such as Density Functional Theory (DFT), ab initio Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to model the electronic structure and predict various molecular properties. The choice of method and basis set is crucial for obtaining accurate results, with higher levels of theory generally providing more reliable data at a greater computational cost.

The electronic structure of this compound is key to its reactivity. The molecule possesses both a vinyl group and an isocyanate group, each contributing to its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's behavior in chemical reactions.

Computational analyses reveal the spatial distribution and energy levels of these orbitals. The HOMO is typically associated with the π-system of the but-1-ene moiety, making it susceptible to electrophilic attack. Conversely, the LUMO is often localized around the highly electrophilic carbon atom of the isocyanate group, which is the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to determine the charge distribution across the molecule. These calculations typically show a significant partial positive charge on the isocyanate carbon and a negative charge on the nitrogen and oxygen atoms, consistent with the group's known electrophilicity. The vinyl group carbons also exhibit a nuanced charge distribution that influences their reactivity in addition and polymerization reactions.

Table 1: Illustrative Calculated Electronic Properties of this compound

Property Value (Illustrative) Method
HOMO Energy -7.2 eV B3LYP/6-31G(d)
LUMO Energy -0.5 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 6.7 eV B3LYP/6-31G(d)

Quantum chemical calculations are invaluable for studying the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea).

For example, the reaction of the isocyanate group with a nucleophile, such as an alcohol to form a urethane (B1682113), can be modeled to determine its feasibility and rate. Similarly, the energetics of polymerization via the vinyl group can be assessed. These calculations help in understanding reaction mechanisms and predicting the most favorable reaction pathways. The relative thermodynamic stabilities of different conformers of the molecule can also be evaluated.

Table 2: Illustrative Calculated Energetics for the Reaction of this compound with Methanol

Parameter Value (Illustrative) Unit
Enthalpy of Reaction (ΔH) -95 kJ/mol
Gibbs Free Energy of Reaction (ΔG) -80 kJ/mol

Identifying the transition state (TS) is crucial for understanding the mechanism of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to locate these structures and verify them by frequency calculations, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. researchgate.net An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the reaction pathway. scm.com This analysis confirms that the located TS indeed connects the desired reactants and products and can reveal the sequence of bond-making and bond-breaking events during the reaction. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The this compound monomer possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and determine the relative populations of different conformers at a given temperature. This information is important as the reactivity of the monomer can be influenced by its conformation. The simulations can also provide insights into the flexibility of the molecule and the timescales of conformational changes.

MD simulations are a powerful tool for studying polymerization reactions. By simulating a system containing multiple this compound monomers, it is possible to model the initiation, propagation, and termination steps of polymerization. These simulations can provide insights into the rate of polymerization, the resulting polymer chain length distribution, and the microstructure of the polymer.

Furthermore, MD simulations can be used to predict the properties of the resulting polymer. By simulating the behavior of a polymer chain in a solvent or in the bulk, it is possible to study its conformational properties, such as its radius of gyration and end-to-end distance. These simulations can also be used to predict macroscopic properties like the glass transition temperature and mechanical properties of the polymer.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methanol

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for molecules such as this compound. Through the use of ab initio and Density Functional Theory (DFT) calculations, it is possible to simulate various types of spectra, including infrared (IR) and Nuclear Magnetic Resonance (NMR), providing valuable insights that complement and aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are typically computed by calculating the vibrational frequencies of a molecule at its optimized geometry. These calculations can predict the positions and relative intensities of absorption bands. For this compound, key vibrational modes of interest include the characteristic asymmetric stretch of the isocyanate group (-N=C=O), the C=C stretch of the vinyl group, and various C-H stretching and bending modes.

Computational methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G*), can provide vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 1: Predicted Key Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity
Isocyanate (-N=C=O)Asymmetric Stretch~2250 - 2280Strong
Alkene (C=C)Stretch~1640 - 1650Medium
Vinyl C-HStretch~3080 - 3100Medium
Methyl C-HAsymmetric/Symmetric Stretch~2960 - 2980 / ~2870 - 2890Strong

Note: The values in this table are illustrative and based on typical ranges for these functional groups as predicted by computational methods. Actual experimental values may vary.

NMR Spectroscopy Prediction:

Computational models can also predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding to that of a standard, typically tetramethylsilane (TMS).

For this compound, distinct chemical shifts are expected for the vinyl protons, the methyl protons, and the quaternary carbon atoms. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
=CH₂ (vinyl)~5.0 - 5.2~112 - 115
=CH- (vinyl)~5.8 - 6.0~140 - 145
-C(CH₃)₂--~65 - 70
-CH₃~1.4 - 1.6~25 - 30
-N=C=O-~120 - 125

Note: These are estimated chemical shifts based on computational predictions for similar structures. The actual experimental values can be influenced by solvent and other experimental conditions.

The correlation between predicted and experimental spectra is a critical aspect of validating both the computational methodology and the experimental assignments. Discrepancies can often be explained by environmental factors not accounted for in the gas-phase theoretical calculations, such as solvent effects, or by the limitations of the computational model itself.

Investigations into Carbocation and Radical Intermediate Stabilities

Computational and theoretical chemistry provides significant insights into the stability of reactive intermediates, such as carbocations and radicals, which may be formed during reactions involving this compound. The stability of these intermediates is crucial in determining reaction pathways and product distributions.

Carbocation Stability:

The formation of a carbocation from this compound would likely occur at the tertiary carbon atom, which is also in an allylic position. This results in a tertiary allylic carbocation. The stability of this carbocation is significantly influenced by two primary electronic effects:

Hyperconjugation: The electron density from adjacent C-H and C-C σ-bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability. In this specific case, the six methyl C-H bonds and the adjacent C-C bond of the vinyl group can participate in hyperconjugation.

Resonance: The p-orbital of the carbocation can overlap with the π-system of the adjacent double bond. This delocalizes the positive charge over two carbon atoms, leading to significant resonance stabilization. libretexts.orglibretexts.org

Computational studies on analogous systems have shown that both hyperconjugation and resonance contribute substantially to the stability of tertiary allylic carbocations. libretexts.orglibretexts.orgleah4sci.com Quantum chemical calculations can quantify the relative energies of different possible carbocation isomers and provide insights into the charge distribution within the molecule.

Radical Stability:

Similarly, a radical intermediate formed from this compound would likely be a tertiary allylic radical. The stability of this radical is also governed by hyperconjugation and resonance effects. researchgate.netnih.govacs.org The unpaired electron in the p-orbital of the radical center can be delocalized through overlap with adjacent σ-bonds (hyperconjugation) and the π-system of the double bond (resonance).

Theoretical studies have demonstrated that the delocalization of the spin density over multiple atoms significantly lowers the energy of the radical, thereby increasing its stability. nih.govacs.org Computational methods can be used to calculate bond dissociation energies (BDEs) to predict the most likely site of radical formation and to evaluate the relative stability of different radical structures.

Table 3: Factors Influencing the Stability of Intermediates of this compound

IntermediateStabilizing FactorsKey Computational Insights
Tertiary Allylic Carbocation- Hyperconjugation (from two methyl groups) - Resonance (with the vinyl group)- Charge delocalization over the tertiary carbon and the terminal vinyl carbon. - Lowered heat of formation compared to non-allylic tertiary carbocations.
Tertiary Allylic Radical- Hyperconjugation (from two methyl groups) - Resonance (with the vinyl group)- Spin density delocalization across the allylic system. - Lower bond dissociation energy for the C-H bond at the tertiary allylic position.

The presence of the electron-withdrawing isocyanate group may have a modest destabilizing inductive effect on the adjacent carbocation or radical center. However, the powerful stabilizing effects of hyperconjugation and resonance in the tertiary allylic system are expected to be the dominant factors governing the stability of these intermediates.

Future Research Directions and Unexplored Avenues for 3 Isocyanato 3 Methylbut 1 Ene

Development of Novel and Highly Selective Catalytic Systems

A primary challenge and opportunity in the chemistry of 3-isocyanato-3-methylbut-1-ene (B6250444) lies in the controlled and selective reaction of its two distinct functional groups. The isocyanate moiety is highly susceptible to reaction with nucleophiles, while the vinyl group can undergo various types of polymerization. researchgate.net Future research will necessitate the development of sophisticated catalytic systems capable of discriminating between these two reactive centers.

Key research avenues include:

Orthogonal Catalysis: Designing catalytic pairs where one catalyst exclusively promotes polymerization of the vinyl group (e.g., via radical or coordination-insertion mechanisms) while leaving the isocyanate group intact, and a second catalyst that can subsequently trigger reactions of the pendant isocyanate groups in the resulting polymer.

Switchable Catalysis: Investigating catalysts whose selectivity can be toggled by an external stimulus (e.g., light, temperature, or a chemical agent) to alternate between reacting the vinyl and isocyanate functionalities. This would allow for the one-pot synthesis of complex polymer architectures.

Stereoselective Polymerization: Exploring catalysts, such as specific metallocene systems, that can control the stereochemistry of the polymer backbone during vinyl polymerization. researchgate.net This would yield polymers with defined tacticities (isotactic, syndiotactic), leading to materials with highly ordered structures and unique thermal and mechanical properties. The stereospecificity of isocyanate rearrangements in other systems suggests that high stereochemical control is achievable. researchgate.net

Table 1: Potential Catalytic Approaches for Selective Transformations

Catalytic Approach Target Functionality Potential Outcome Research Focus
Free Radical Polymerization Vinyl Group Linear polymer with pendant isocyanate groups Development of initiators that are non-reactive towards isocyanates.
Metallocene Catalysis Vinyl Group Stereoregular polymers with controlled tacticity Design of catalysts that tolerate the isocyanate functional group. researchgate.net
Organocatalysis Isocyanate Group Urethane (B1682113)/urea (B33335) formation for grafting or cross-linking Highly selective catalysts (e.g., tertiary amines, N-heterocyclic carbenes) for isocyanate reactions at mild conditions.

Integration with Principles of Sustainable Chemistry and Circular Economy

Aligning the lifecycle of this compound with the principles of green chemistry and the circular economy is crucial for its future viability. noviams.comnoviams.com This involves a holistic approach, from feedstock sourcing to end-of-life considerations for the resulting polymers.

Future research in this area should focus on:

Renewable Feedstocks: Developing synthetic pathways that utilize bio-based precursors. For instance, 3-methylbut-1-ene can be potentially derived from fermentation processes or the catalytic conversion of biomass.

Phosgene-Free Synthesis: A major goal in isocyanate chemistry is the avoidance of highly toxic phosgene (B1210022). morpholine.cc Research into non-phosgene routes, such as the thermal rearrangement of allylic carbamates or the reaction of amines with dimethyl carbonate, could provide safer and more environmentally benign methods to synthesize the monomer. orgsyn.org

Design for Recyclability: Creating polymers with built-in recyclability. This could involve incorporating cleavable linkages into the polymer backbone or side chains that allow for chemical recycling back to the monomer or other valuable chemicals.

Biodegradability: For specific applications, particularly in the biomedical or agricultural fields, designing polymers derived from this compound that are biodegradable would be a significant advancement. This could be achieved by copolymerizing it with monomers that impart biodegradability, such as caprolactone. researchgate.net

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application to this compound Lifecycle
Use of Renewable Feedstocks Synthesis from bio-isobutene or other bio-based platform chemicals. groenechemie.nl
Catalysis Employing highly efficient and selective catalysts to minimize byproducts and energy consumption. noviams.com
Safer Chemical Synthesis Developing non-phosgene routes to the isocyanate monomer. morpholine.cc
Design for Degradation Incorporating hydrolyzable or biodegradable linkages into derived polymers.

Exploration of Advanced Polymer Architectures with Tailored Properties

The dual functionality of this compound makes it an ideal building block for creating a wide array of complex and advanced polymer architectures that are not easily accessible with conventional monomers. researchgate.net The ability to first form a polymer backbone and then utilize the pendant isocyanate groups for subsequent modifications opens a vast design space. researchgate.netusm.edu

Unexplored avenues for polymer architecture include:

Graft Copolymers: Polymerizing the vinyl group to form a linear backbone, followed by reacting the pendant isocyanate groups with hydroxyl- or amine-terminated polymers to create densely grafted "bottle-brush" copolymers.

Functional Polymer Networks: Cross-linking the linear polymers through the isocyanate groups using diols or diamines to form well-defined polymer networks. The properties of these networks (e.g., swelling behavior, mechanical strength) could be precisely tuned by controlling the cross-link density.

"Clickable" Polymer Scaffolds: The highly reactive isocyanate group serves as an efficient "click" handle. researchgate.net Polymers made from this monomer can act as scaffolds for attaching a wide variety of molecules, including dyes, catalysts, or bioactive compounds, in a highly efficient and specific manner.

Stimuli-Responsive Materials: Designing polymers where the linkages formed from the isocyanate group (e.g., urethanes) are reversible or responsive to stimuli like pH or temperature, leading to "smart" materials that can change their properties on demand. researchgate.net

Table 3: Potential Polymer Architectures and Properties

Polymer Architecture Synthetic Strategy Potential Properties and Applications
Linear Functional Polymer Vinyl polymerization Reactive precursor for coatings, adhesives, and further modification.
Graft Copolymer Post-polymerization grafting onto isocyanate groups Modified surface properties, self-assembling nanostructures.
Cross-linked Network Reaction of isocyanate groups with polyols/polyamines Elastomers, hydrogels, shape-memory polymers.

Interdisciplinary Research at the Interface of Chemistry and Emerging Technologies

The true potential of this compound will be realized through collaborative research that bridges polymer chemistry with other scientific and engineering disciplines. The unique functional handle provided by the isocyanate group makes polymers derived from this monomer particularly attractive for high-tech applications.

Future interdisciplinary research directions could involve:

Biomaterials Science: Using the isocyanate side chains to immobilize proteins, peptides, or DNA for applications in biosensors, tissue engineering scaffolds, and biocompatible coatings for medical implants.

Materials for Electronics: Developing functional polymers for use in organic electronics, such as dielectric layers or interfaces in transistors, where the polarity and reactivity of the side chains can be tuned.

Advanced Membranes: Fabricating highly selective membranes for gas separation or water purification by creating cross-linked structures or by grafting specific functional groups onto the polymer backbone to control permeability.

Catalysis and Support Materials: Attaching homogeneous catalysts to the polymer backbone via the isocyanate group. This would create recyclable, "heterogenized" catalysts that combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones.

Table 4: Interdisciplinary Applications

Field Application Concept Key Feature of Monomer
Biomedicine Covalent attachment of drugs or targeting ligands to a polymer carrier. Reactive isocyanate for bioconjugation.
Smart Coatings Creation of self-healing or superhydrophobic surfaces. Cross-linking and functionalization capability of pendant groups.
Separation Science Tunable polarity and pore size in polymer membranes. Control over polymer architecture and side-chain chemistry.

Q & A

Q. How can machine learning (ML) models predict novel applications of this compound in polymer chemistry?

  • Methodological Answer : Train ML algorithms on datasets of isocyanate reactivity (e.g., reaction rates, solvent effects) to predict copolymerization outcomes with diols or diamines. Validate predictions via small-scale syntheses and characterize polymers using GPC (molecular weight) and DSC (thermal stability). Iteratively refine models with experimental feedback .

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